7-Ethyl-2H-chromen-2-one
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Overview
Description
7-Ethyl-2H-chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-2H-chromen-2-one can be achieved through several methods, including the Pechmann condensation, Knoevenagel condensation, and other name reactions. One common method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For example, the reaction between resorcinol and ethyl acetoacetate in the presence of concentrated sulfuric acid can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of homogeneous and heterogeneous catalysts, such as Lewis acids (e.g., AlCl3, ZnCl2) and solid acids (e.g., zeolites), is common in industrial settings to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Ethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the benzopyrone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
7-Ethyl-2H-chromen-2-one has a wide range of applications in scientific research, including:
Biology: Investigated for its biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anticoagulant and anti-inflammatory activities.
Industry: Utilized in the production of optical brighteners, fluorescent dyes, and additives in food, perfumes, and cosmetics
Mechanism of Action
The mechanism of action of 7-Ethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors. Additionally, its antioxidant properties are linked to the scavenging of free radicals and the inhibition of oxidative stress pathways .
Comparison with Similar Compounds
Coumarin (2H-chromen-2-one): The parent compound with a similar structure but lacking the ethyl group at the 7th position.
7-Hydroxy-4-methylcoumarin: A derivative with a hydroxyl group at the 7th position and a methyl group at the 4th position.
Warfarin: A well-known anticoagulant with a similar coumarin core structure but additional substituents that enhance its biological activity
Uniqueness: 7-Ethyl-2H-chromen-2-one is unique due to the presence of the ethyl group at the 7th position, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H10O2 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
7-ethylchromen-2-one |
InChI |
InChI=1S/C11H10O2/c1-2-8-3-4-9-5-6-11(12)13-10(9)7-8/h3-7H,2H2,1H3 |
InChI Key |
OJBJSQSBMJPVBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=CC(=O)O2 |
Origin of Product |
United States |
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